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molecular formula C10H8Cl2O4 B050130 Dimethyl 2,6-dichloroterephthalate CAS No. 264276-14-4

Dimethyl 2,6-dichloroterephthalate

Cat. No. B050130
M. Wt: 263.07 g/mol
InChI Key: LOKPWGMXOIYCAH-UHFFFAOYSA-N
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Patent
US08486950B2

Procedure details

To a solution of dimethyl 2-amino-3,5-dichloroterephthalate (200 g, 0.72 mol) in THF (1 L) at room temperature was slowly added isoamylnitrite (240 mL). The mixture was heated under reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl:ether (50:1) to give dimethyl 2,6-dichloroterephthalate (187 g, yield: 98%) as a light yellow solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([Cl:12])=[C:10]([C:13]([O:15][CH3:16])=[O:14])[C:9]([Cl:17])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(ON=O)CC(C)C>C1COCC1>[Cl:12][C:11]1[CH:2]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=[C:9]([Cl:17])[C:10]=1[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1Cl)C(=O)OC)Cl
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with petroleum-diethyl:ether (50:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=C1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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